Benzene, [(2,2-dimethoxyethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, where a [(2,2-dimethoxyethyl)sulfonyl] group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- typically involves the reaction of benzene with [(2,2-dimethoxyethyl)sulfonyl] chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C6H6+ClSO2CH2CH(OCH3)2→C6H5SO2CH2CH(OCH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(2,2-dimethoxyethyl)sulfanyl]-
- Benzene, [(2-methoxyethyl)sulfonyl]-
- Benzene, [(dichloromethyl)sulfonyl]-
Uniqueness
Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is unique due to its specific [(2,2-dimethoxyethyl)sulfonyl] group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
32501-95-4 |
---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2,2-dimethoxyethylsulfonylbenzene |
InChI |
InChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
QZECCVQKPJLQAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CS(=O)(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.